[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is a chemical compound with the molecular formula and a molecular weight of 195.22 g/mol. This compound features a pyrimidine ring connected to a morpholine moiety, along with a hydroxymethyl group. It is recognized for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various diseases, including cancer and infectious diseases. Additionally, it serves as a building block in synthetic organic chemistry, facilitating the creation of more complex molecules.
The compound is classified under organic compounds and specifically falls into the category of heterocyclic compounds due to its pyrimidine and morpholine structures. It can be sourced from various chemical suppliers and is typically synthesized in laboratory settings using specific reaction conditions tailored to yield high purity and efficiency .
The synthesis of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol generally involves several key steps:
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol can undergo several chemical transformations:
These reactions are critical for its utility in synthesizing related compounds.
In biological contexts, [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol acts as a ligand that interacts with various enzymes and proteins. Notably, it has been shown to influence leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. The mechanism involves modulation of kinase activity, leading to alterations in downstream signaling pathways that govern cell survival and apoptosis .
This interaction highlights its potential as a therapeutic agent in neurological disorders.
The construction of [4-(pyrimidin-2-yl)morpholin-2-yl]methanol (CAS: 1531892-10-0) leverages convergent strategies that merge morpholine and pyrimidine precursors. A prominent approach involves ring-opening/ring-closing cascades using strained heterocycles. N-Tosyl-1,2-oxazetidine acts as an "umpoled synthon," where nucleophilic attack by α-formyl carboxylates on its electrophilic oxygen initiates morpholine ring formation. Subsequent cyclization yields 2-substituted morpholine hemiaminals, which are oxidized to the target hydroxymethyl derivatives [8]. This method achieves moderate diastereoselectivity (d.r. 2.0–2.9) due to pseudo A1,3 strain minimization and anomeric effects [8].
Alternatively, pyrimidine diversification via deconstruction-reconstruction enables late-stage functionalization. Pyrimidines are converted to N-arylpyrimidinium salts (e.g., using aniline/Tf2O), which undergo ring cleavage to iminoenamine intermediates. These surrogates of 1,3-dicarbonyl compounds re-cyclize with aminoethanol derivatives to install the morpholine-2-methanol unit [3] [9]. Computational retrosynthesis tools like RetroSynFormer (92% route success on PaRoutes datasets) optimize pathway selection by modeling reaction sequences as decision-transformers, though substrate-specific adjustments remain essential [2].
Lewis acid catalysis accelerates key bond-forming steps. ZnCl2 enables a one-pot, three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to furnish 4,5-disubstituted pyrimidines. Subsequent morpholine fusion via N-alkylation achieves 65–78% yields but requires precise stoichiometry control to avoid oligomerization [6]. For morpholine cyclization, base catalysts like K2CO3 in dioxane promote ring closure of bis-electrophiles (e.g., 1,2-dichloroethane) with 2-aminopyrimidinols, though competing O-alkylation necessitates careful temperature modulation (60–80°C) [8].
Table 1: Catalytic Systems for Key Bond-Forming Steps
Catalyst | Reaction Type | Yield Range | Key Condition | Limitation |
---|---|---|---|---|
ZnCl2 | Pyrimidine assembly | 70–85% | EtOH, reflux, 12 h | Sensitive to enamine sterics |
K2CO3 | Morpholine ring closure | 65–78% | 1,4-Dioxane, 25°C, 16 h | Diastereoselectivity ≤2.9:1 |
CuI/PMDETA | Ullmann coupling | 60–72% | Toluene, 110°C | Requires pre-halogenated pyrimidine |
TEMPO/Fe(II) | Oxidative annulation | 55–68% | O2 atmosphere | Limited to activated amidines |
Radical-based methods offer complementary selectivity. TEMPO-mediated oxidative annulation couples amidines with N,N-dimethylaminoethanol—a formaldehyde surrogate—under Fe(II) catalysis. This [3+2+1] approach constructs the pyrimidine core directly from aliphatic precursors but delivers lower yields (55–68%) for methanol-substituted morpholines due to competitive alcohol oxidation [6].
Solvent polarity critically influences reaction efficiency. Morpholine ring closure using K2CO3 proceeds optimally in aprotic polar solvents (dioxane, toluene), achieving 91% conversion versus ≤19% in tert-butanol. Elevated temperatures (>80°C) promote desilylation of O-TBDMS-protected intermediates, reducing yields by 15–30% [8]. For pyrimidinium salt formation, aniline electronics must be tuned: electron-rich anilines (e.g., 2,4,6-trimethylaniline) suppress triflylation side products when amide groups are present, enhancing yields from 22% to 67% [3] [9].
Table 2: Solvent and Temperature Optimization for Morpholine Formation
Condition Variable | Optimal Value | Suboptimal Value | Yield Impact | Major Byproduct |
---|---|---|---|---|
Solvent | 1,4-Dioxane | tert-Butanol | +72% yield difference | Hydrolyzed oxazetidine |
Temperature | 25°C | 100°C | -40% yield | Dehydrated hemiaminal |
Base | K2CO3 | DBU | +32% conversion | N-Dealkylated pyrimidine |
Additive | TMEDA (20 mol%) | None | -15% byproducts | Oligomeric vinylogous amides |
Additive engineering mitigates byproducts. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) chelates metal impurities during Sonogashira couplings of alkynols with chloropyrimidines, reducing homocoupling byproducts from 25% to <10%. Ethylene diamine derivatives further enable chelation-controlled reductions of hemiaminal intermediates using Et3SiH/BF3·OEt2, preserving stereochemistry [6] [8].
Protecting groups dictate regioselectivity in sequential reactions. The N-tosyl group in oxazetidine precursors facilitates ring-opening via N-O bond polarization but requires harsh reductive conditions (Na/naphthalene) for removal, risking methanol dehydrogenation [8]. Tetrahydro pyranyl (THP) ethers offer acid-labile protection for the hydroxymethyl group, though they exhibit limited stability in Lewis-acidic pyrimidine cyclizations (e.g., ZnCl2-catalyzed conditions) [4] [10].
Table 3: Protecting Group Performance in Multi-Step Syntheses
Protecting Group | Installation Yield | Deprotection Yield | Compatibility Issues | Preferred Context |
---|---|---|---|---|
N-Tosyl | 95–98% | 40–55% | Base-sensitive intermediates | Early-stage morpholine cyclization |
THP | 90–93% | 85–88% | Zn²⁺/Cu⁺ catalysis | Pyrimidine C-C coupling steps |
tert-Butoxycarbonyl (Boc) | 88% | 82% | Acid-sensitive pyrimidines | Amidine nitrogen protection |
SEM | 91% | 75% | HF reagents, toxicity | Orthogonal deprotection sequences |
Sterically hindered silyl groups (e.g., TIPS) outperform TBDMS in pyrimidine halogenation steps, achieving 95% fidelity versus 78% due to reduced siloxane formation. For chemoselective N-functionalization, tert-butoxycarbonyl (Boc) groups enable morpholine nitrogen alkylation while the hydroxymethyl is unprotected, leveraging the higher nucleophilicity of aliphatic amines. Subsequent mild deprotection (TFA/CH2Cl2) affords the target compound without methanol cleavage [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0